3,3-Dimethoxypentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

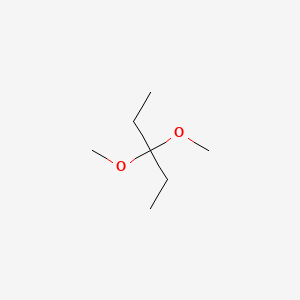

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-5-7(6-2,8-3)9-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQRXCXLFNBLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432774 | |

| Record name | 3,3-dimethoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25636-49-1 | |

| Record name | 3,3-dimethoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethoxypentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3,3-dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 3,3-dimethoxypentane. While this compound is not prominently featured in biological or drug development literature, its chemical nature as an acetal grants it specific reactivity and stability profiles that are valuable in the context of organic synthesis.

Chemical and Physical Properties

This compound, also known as 3-pentanone dimethyl acetal, is an organic compound with the molecular formula C7H16O2.[1][2] Its core structure consists of a pentane chain with two methoxy groups attached to the third carbon atom.

Table 1: Physical and Calculated Properties of this compound

| Property | Value | Source |

| Molecular Weight | 132.20 g/mol | [1] |

| Exact Mass | 132.115029749 Da | [1][2] |

| Molecular Formula | C7H16O2 | [1][2] |

| Boiling Point | 59 °C at 63 Torr | [2] |

| Density | 0.863 g/cm³ at 25 °C | [2] |

| XLogP3 | 1.7 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Complexity | 61.3 | [1][2] |

Table 2: Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 25636-49-1[1] |

| PubChem CID | 9920396[1] |

| SMILES | CCC(CC)(OC)OC[1] |

| InChIKey | FJQRXCXLFNBLDO-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the acid-catalyzed reaction of 3-pentanone with an excess of methanol or a methanol equivalent like trimethyl orthoformate.[3] This reaction is a classic example of acetal formation.

Experimental Protocol: Representative Acetalization

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-pentanone (1.0 eq) and a suitable solvent such as toluene.

-

Addition of Reagents: Add trimethyl orthoformate (2.2 eq) or an excess of methanol (at least 10 eq) to the flask.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.01-0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water (if using methanol) or methanol (if using trimethyl orthoformate) in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of byproduct has been collected.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation.

Chemical Reactivity and Stability

As an acetal, this compound exhibits a distinct reactivity profile.

-

Stability: Acetals are generally stable under neutral to strongly basic conditions.[4] They are resistant to attack by nucleophiles, organometallic reagents (like Grignard or organolithium reagents), and both oxidizing and reducing agents.[5] This stability makes the acetal group an excellent choice for a protecting group for aldehydes and ketones during multi-step syntheses.[4][6][7]

-

Reactivity: The primary reactivity of acetals is their hydrolysis back to the parent carbonyl compound (3-pentanone) and alcohol (methanol) under acidic conditions, particularly in the presence of water.[8] This reaction is reversible, and the formation of the acetal is typically driven to completion by removing the water byproduct.[8]

Visualization of Synthesis and Properties

The following diagram illustrates the synthesis of this compound from its precursors and highlights its key chemical properties.

References

- 1. This compound | C7H16O2 | CID 9920396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|25636-49-1|lookchem [lookchem.com]

- 3. This compound | CAS#:25636-49-1 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. Acetal - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 3,3-dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3,3-dimethoxypentane, a simple aliphatic ketal. It covers its fundamental chemical properties, a detailed experimental protocol for its synthesis, and its application in the context of drug development, particularly as a carbonyl protecting group. This document aims to be a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry.

Core Compound Information

This compound, also known as 3-pentanone dimethyl acetal, is a chemical compound with the CAS Registry Number 25636-49-1 and the molecular formula C7H16O2 .[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 132.20 g/mol | [3] |

| Boiling Point | 59 °C at 63 Torr | [1] |

| Density | 0.863 g/cm³ (at 25 °C) | [1] |

| LogP | 1.7 | [3] |

| Canonical SMILES | CCC(CC)(OC)OC | [3] |

| InChIKey | FJQRXCXLFNBLDO-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 3-pentanone with trimethyl orthoformate.[4] This reaction is a standard method for the formation of ketals from ketones.

Reaction Mechanism

The formation of a ketal from a ketone and an alcohol (or orthoformate) proceeds via a hemiacetal intermediate under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for ketal synthesis.[5]

Materials:

-

3-Pentanone

-

Trimethyl orthoformate (TMOF)

-

Anhydrous methanol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or sulfuric acid)

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pentanone (1.0 eq) and anhydrous methanol (2.5 eq).

-

Addition of Reagents: Add trimethyl orthoformate (1.2 eq) to the mixture. TMOF acts as both a reagent and a dehydrating agent.

-

Catalyst Addition: Add a catalytic amount of an anhydrous acid catalyst (e.g., PTSA, 0.01 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Application in Drug Development: Ketal Protecting Groups

While this compound itself is not known to have direct biological activity, its formation represents a crucial chemical transformation in drug synthesis: the protection of a carbonyl group.[6][7] Ketals are excellent protecting groups for aldehydes and ketones because they are stable under basic and nucleophilic conditions but can be easily removed under acidic conditions.[8]

Workflow for Ketal Protection in a Multi-step Synthesis

The following diagram illustrates a typical workflow in drug development where a ketal protecting group is employed to allow for the selective modification of another functional group within the same molecule.

Caption: A logical workflow for the use of a ketal as a protecting group.

This strategy is particularly useful when a molecule contains both a ketone and another functional group, such as an ester, that would react with the same reagents (e.g., Grignard reagents or strong reducing agents). By protecting the more reactive ketone as a ketal, the other functional group can be selectively transformed.[9][10] The ketal is then removed in a final step to yield the desired product.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a straightforward aliphatic ketal with well-established synthetic routes. While it may not be a direct therapeutic agent, the chemistry of its formation is highly relevant to drug development and organic synthesis, where ketals serve as indispensable protecting groups for carbonyl functionalities. Understanding the synthesis and properties of such simple molecules provides a fundamental basis for tackling more complex synthetic challenges in medicinal chemistry.

References

- 1. This compound|25636-49-1|lookchem [lookchem.com]

- 2. This compound | 25636-49-1 [chemicalbook.com]

- 3. This compound | C7H16O2 | CID 9920396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:25636-49-1 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3,3-Dimethoxypentane: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 3,3-dimethoxypentane, a valuable acetal in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and cleavage, and explores its primary applications as a carbonyl protecting group. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require detailed technical information on this compound.

Introduction

This compound, systematically named according to IUPAC nomenclature, is an organic compound classified as a dialkyl acetal. Specifically, it is the dimethyl acetal of 3-pentanone.[1] Its core utility in synthetic chemistry stems from its function as a protecting group for the ketone functional group. By converting the reactive carbonyl of 3-pentanone into a stable acetal, chemists can perform a wide range of chemical transformations on other parts of a molecule without unintended reactions at the ketone site. The protection is reversible, allowing for the regeneration of the original ketone under specific, typically acidic, conditions. This guide outlines the essential data, protocols, and conceptual frameworks surrounding the use of this compound.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below. These identifiers and physicochemical properties are crucial for its handling, characterization, and application in experimental settings.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 25636-49-1[1][2] |

| Molecular Formula | C₇H₁₆O₂[1][2][3] |

| Canonical SMILES | CCC(CC)(OC)OC[2][3] |

| InChIKey | FJQRXCXLFNBLDO-UHFFFAOYSA-N[2][3] |

| Synonyms | 3-Pentanone dimethyl acetal, Pentan-3-one dimethylacetal[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 132.20 g/mol [2][3] |

| Exact Mass | 132.115029749 Da[1][2] |

| Density | 0.863 g/cm³ (at 25 °C)[1][3] |

| Boiling Point | 59 °C (at 63 Torr)[1][3] |

| XLogP3 | 1.7[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 4[1] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is the acid-catalyzed acetalization of 3-pentanone. This reaction involves treating the ketone with an excess of methanol or a transacetalization reagent like trimethyl orthoformate in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction.

Experimental Protocol: Synthesis from 3-Pentanone and Methanol

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

3-Pentanone (1.0 mol, 86.13 g)

-

Methanol (2.5 mol, 80.1 g, 101 mL), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.5 mL), catalyst

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl Ether

Equipment:

-

500 mL round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with 4Å molecular sieves

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-pentanone and anhydrous methanol.

-

Assemble a Dean-Stark apparatus (filled with a solvent less dense than water, like toluene, if needed, though excess methanol often suffices) and a reflux condenser. Alternatively, use a soxhlet extractor filled with 4Å molecular sieves between the flask and condenser to remove water.

-

Slowly add concentrated sulfuric acid to the stirring solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the 3-pentanone spot/peak.

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Chemical Reactivity and Applications

The primary reactivity of this compound is its hydrolysis back to the parent ketone, 3-pentanone. This deprotection reaction is the cornerstone of its application in multistep synthesis.

Applications in Organic Synthesis

This compound serves several roles in scientific research and industrial processes:

-

Protecting Group: Its main application is to protect the carbonyl group of 3-pentanone or similar ketones from reacting with nucleophiles, bases, or reducing agents during a synthetic sequence.[4]

-

Solvent: Due to its ether-like structure, it can be used as a solvent in certain chemical reactions.[4]

-

Synthetic Intermediate: It may serve as a precursor in the synthesis of more complex specialty chemicals and pharmaceuticals.[4]

-

Model Compound: In biochemical research, it can be used as a model compound for studying metabolic pathways or enzyme interactions.[4]

Experimental Protocol: Hydrolysis (Deprotection)

This protocol outlines the cleavage of the acetal to regenerate the ketone.

Materials:

-

This compound (0.1 mol, 13.22 g)

-

Acetone or Tetrahydrofuran (THF) (100 mL), as a co-solvent

-

1M Hydrochloric Acid (HCl) solution (50 mL)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in acetone or THF in a 250 mL round-bottom flask.

-

Add the 1M HCl solution to the flask and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

-

Once hydrolysis is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent via rotary evaporation to yield the deprotected product, 3-pentanone. Further purification can be achieved by distillation if necessary.

Comparison with Structural Isomers

The properties of dimethoxypentanes can vary based on the position of the methoxy groups. A key comparison is with its structural isomer, 2,2-dimethoxypentane.

The location of the geminal methoxy groups influences the steric environment around the acetal carbon, which can affect its rate of formation and hydrolysis, as well as its overall stability.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Flammable Liquid: It is a highly flammable liquid and vapor (H225).[2]

-

Skin Irritant: Causes skin irritation (H315).[2]

-

Eye Irritant: Causes serious eye irritation (H319).[2]

-

Respiratory Irritant: May cause respiratory irritation (H335).[2]

Standard laboratory precautions should be taken when handling this compound. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a fundamentally important molecule in the toolkit of synthetic organic chemistry. Its identity as the IUPAC name for the dimethyl acetal of 3-pentanone is well-established. Its primary role as a robust and reversible protecting group for ketones makes it indispensable for complex molecular synthesis. The straightforward protocols for its formation via acid-catalyzed acetalization and its cleavage via acid-catalyzed hydrolysis allow for its strategic use in a variety of synthetic pathways. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and development.

References

Synthesis of 3,3-Dimethoxypentane from 3-Pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,3-dimethoxypentane, a ketal derived from 3-pentanone. This conversion is a fundamental reaction in organic chemistry, often employed for the protection of ketone functionalities during multi-step syntheses. This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents key quantitative data for the synthesized compound.

Introduction

The conversion of a ketone to a ketal, in this case, 3-pentanone to this compound, is a crucial protective group strategy in organic synthesis. The ketal functionality is stable under basic and nucleophilic conditions, allowing for chemical modifications on other parts of a molecule without affecting the carbonyl group. The protecting group can be readily removed under acidic conditions, regenerating the original ketone. The most common methods for this transformation involve the acid-catalyzed reaction of the ketone with an alcohol or an orthoformate.

Synthetic Routes

The primary and most efficient method for the synthesis of this compound from 3-pentanone is the acid-catalyzed ketalization reaction. Two main variations of this route are commonly employed:

-

Route A: Reaction with Methanol: This is the classic approach where 3-pentanone is reacted with an excess of methanol in the presence of an acid catalyst. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the ketal.

-

Route B: Reaction with Trimethyl Orthoformate: This is often the preferred method as trimethyl orthoformate serves as both a source of the methoxy groups and a dehydrating agent. It reacts with the water generated during the reaction to form methanol and methyl formate, thus shifting the equilibrium towards the product. This method generally leads to higher yields and requires milder reaction conditions.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-Pentanone | C₅H₁₀O | 86.13 | 102 | 0.814 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |

| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | 101-102 | 0.97 |

| This compound | C₇H₁₆O₂ | 132.20 | 59 (63 Torr) [1] | 0.863 [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 3-pentanone via the two primary routes.

Route A: Ketalization using Methanol and an Acid Catalyst

Materials:

-

3-Pentanone

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pentanone (1.0 eq).

-

Add a large excess of anhydrous methanol (10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).

-

The reaction mixture is stirred at room temperature or gently heated to reflux for several hours (e.g., 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until the effervescence ceases.

-

Remove the excess methanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure this compound.

Route B: Ketalization using Trimethyl Orthoformate

Materials:

-

3-Pentanone

-

Trimethyl orthoformate

-

Anhydrous methanol (as solvent, optional)

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or potassium carbonate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pentanone (1.0 eq) in anhydrous methanol (optional, can also be run neat).

-

Add trimethyl orthoformate (1.2-1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid or another suitable acid catalyst.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically faster than with methanol alone. Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction by adding a small amount of saturated sodium bicarbonate solution to neutralize the acid.

-

Remove the volatile components (methanol, methyl formate) by rotary evaporation.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the residue by fractional distillation to afford pure this compound. This method is known to proceed with virtually quantitative yields in the presence of an acid catalyst.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: A generalized workflow for the synthesis and purification.

References

Spectroscopic Profile of 3,3-dimethoxypentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound 3,3-dimethoxypentane. It includes detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Spectroscopic Data Analysis

The following sections present the quantitative spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.10 | s | 6H | 2 x -OCH₃ |

| 1.55 | q | 4H | 2 x -CH₂- |

| 0.85 | t | 6H | 2 x -CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

| Chemical Shift (ppm) | Assignment |

| 101.5 | C3 (quaternary) |

| 49.0 | -OCH₃ |

| 25.0 | -CH₂- |

| 8.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption bands for this compound are summarized below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 - 2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1150 - 1085 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is characterized by the following major fragments.

Table 4: Major Fragments in the Mass Spectrum of this compound (Predicted)

| m/z | Relative Intensity (%) | Possible Fragment |

| 103 | 100 | [M - C₂H₅]⁺ |

| 71 | 80 | [M - OC₂H₅]⁺ |

| 59 | 60 | [C₃H₇O]⁺ |

| 43 | 50 | [C₃H₇]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A small amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped securely to prevent evaporation of the solvent.

Data Acquisition:

-

The prepared NMR tube is inserted into the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called shimming to achieve sharp spectral lines.

-

For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

-

The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain NMR spectrum.

-

The spectrum is phased, baseline corrected, and referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of liquid this compound is placed between two clean, dry salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin liquid film.

Data Acquisition (FT-IR):

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental absorptions.

-

The prepared salt plates containing the sample are placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the transmitted radiation as a function of wavenumber.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the volatile liquid sample, this compound, is introduced into the mass spectrometer, where it is vaporized.

-

The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing fragmentation.

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Navigating the Safety Profile of 3,3-Dimethoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and safety precautions for 3,3-dimethoxypentane (CAS No. 25636-49-1). Due to the limited availability of specific experimental safety data for this compound, this document emphasizes established GHS classifications and outlines standard experimental protocols that should be referenced for a thorough safety assessment. All professionals handling this substance are urged to apply rigorous safety standards and conduct a comprehensive risk assessment before use.

Physicochemical and Hazard Identification

This compound is a clear, colorless liquid.[1] While it is utilized as a solvent and in the manufacturing of fragrances and flavors, it possesses significant hazards that necessitate careful handling.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25636-49-1 | [2][3][4] |

| Molecular Formula | C7H16O2 | [1][2][3] |

| Molecular Weight | 132.20 g/mol | [4][5] |

| Boiling Point | 59 °C @ 63 Torr | [2][3] |

| Density | 0.863 g/cm³ @ 25 °C | [2][3] |

| Flash Point | Data not available | [1] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][5] |

Toxicological Profile

Table 3: Summary of Toxicological Hazards

| Endpoint | Classification/Effect | Note |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on H302 statement from some suppliers.[8] |

| Acute Dermal Toxicity | Causes skin irritation | Based on GHS classification.[4][5] |

| Acute Inhalation Toxicity | May cause respiratory irritation | Based on GHS classification.[4][5] |

| Eye Irritation | Causes serious eye irritation | Based on GHS classification.[4][5] |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Data not available | No information found in reviewed sources. |

Safety Precautions and Handling

Based on the known hazards, the following safety precautions are mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Use explosion-proof electrical and lighting equipment.[9]

-

Ensure eyewash stations and safety showers are readily accessible.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[7]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Ground and bond containers during transfer to prevent static discharge.[7][9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

-

Avoid contact with strong oxidizing agents.[7]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a straight stream of water, as it may spread the fire.[7]

-

Specific Hazards: The vapor is heavier than air and can travel to a source of ignition and flash back.[7] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Spill and Leak Procedures:

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7]

Experimental Protocols for Safety Assessment

Specific experimental protocols for determining the safety profile of this compound are not publicly documented. However, standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and ASTM International are the internationally accepted methods for such assessments.[2][5][13] Researchers seeking to generate safety data for this compound should refer to the following standard methods.

Diagram 1: General Workflow for Chemical Hazard Assessment

References

- 1. Cas 25636-49-1,this compound | lookchem [lookchem.com]

- 2. oecd.org [oecd.org]

- 3. This compound|25636-49-1|lookchem [lookchem.com]

- 4. This compound | C7H16O2 | CID 9920396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 25636-49-1 Name: [xixisys.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. angenechemical.com [angenechemical.com]

- 9. delltech.com [delltech.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 12. talentchemicals.com [talentchemicals.com]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

The Genesis of Carbonyl Guardians: An In-depth Technical Guide to the Discovery and History of Ketal Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate tapestry of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the repertoire of protective strategies, the use of ketals to shield aldehydes and ketones from unwanted reactions stands as a fundamental and enduring tactic. This technical guide delves into the core of this essential chemical maneuver, tracing its origins from the pioneering work in carbohydrate chemistry to its indispensable role in modern drug development and the synthesis of complex molecules. We will explore the key discoveries, the evolution of ketal protecting groups, and the quantitative data that governs their application, providing a comprehensive resource for the discerning chemical researcher.

The Dawn of Acetal Chemistry: Emil Fischer's Pioneering Work

The story of ketal protecting groups begins not with the general protection of carbonyls, but in the complex world of sugars. In the late 19th century, the German chemist Emil Fischer was engrossed in elucidating the structures of carbohydrates. A significant challenge he faced was the high reactivity and poor crystallinity of many sugars, which made them difficult to handle and characterize.

In a landmark paper published in 1895, Fischer reported his investigations into the reaction of glycerol and various sugars with acetone in the presence of a catalytic amount of hydrogen chloride.[1] He discovered that acetone could react with the diol functionalities of these molecules to form cyclic acetals, which he termed "isopropylidene" derivatives. A key example from this work is the synthesis of 1,2-isopropylideneglycerol, now commonly known as solketal.[1] This reaction, in essence, protected the vicinal diol groups, rendering them inert to certain reagents and allowing for selective reactions at other positions in the molecule. While Fischer's primary goal was the structural elucidation of sugars, his work laid the fundamental groundwork for the concept of using acetals as protecting groups.[2]

From Sugars to Synthesis: The Generalization of Carbonyl Protection

The conceptual leap from protecting diols in sugars to the intentional protection of aldehydes and ketones in a broader synthetic context evolved over the subsequent decades. The stability of the acetal linkage to basic and nucleophilic reagents, coupled with its lability under acidic conditions, made it an attractive candidate for a temporary shield for the highly reactive carbonyl group.

The widespread industrial production of ethylene glycol, which began in the 1920s and 1930s, provided a readily available and efficient diol for the formation of cyclic ketals, specifically 1,3-dioxolanes.[3][4] The formation of these five-membered rings is entropically favored compared to the formation of acyclic acetals from two separate alcohol molecules.[5] This enhanced stability and ease of formation contributed significantly to the adoption of ethylene glycol as a standard reagent for carbonyl protection.

The strategic importance of ketal protection was solidified in the mid-20th century with its application in the total synthesis of complex natural products, such as steroids.[6] The ability to selectively mask a ketone or aldehyde while performing transformations on other parts of the molecule, such as ester reduction or Grignard reactions, proved to be an indispensable tool for synthetic chemists.

Quantitative Insights: Stability and Reactivity of Ketal Protecting Groups

The selection of an appropriate ketal protecting group hinges on a quantitative understanding of its stability under various conditions and the kinetics of its formation and cleavage. The stability of ketals is highly dependent on pH, with rapid hydrolysis occurring under acidic conditions and remarkable stability in neutral to strongly basic environments.[7][8]

The rate-determining step in the acid-catalyzed hydrolysis of acetals and ketals is the formation of a resonance-stabilized carbocation intermediate.[1] Consequently, the structure of the original carbonyl compound and the diol significantly influences the rate of both formation and cleavage.

Below are tables summarizing key quantitative data regarding the stability and formation of common ketal protecting groups.

| Protecting Group | Carbonyl Precursor | Diol/Alcohol | Typical Formation Conditions | Relative Rate of Formation |

| Dimethyl Ketal | Aldehyde/Ketone | Methanol | Anhydrous HCl or Lewis Acid, remove H₂O | Base |

| 1,3-Dioxolane | Aldehyde/Ketone | Ethylene Glycol | p-TsOH, Dean-Stark trap | Faster than acyclic |

| 1,3-Dioxane | Aldehyde/Ketone | 1,3-Propanediol | p-TsOH, Dean-Stark trap | Slower than 1,3-dioxolane |

| Isopropylidene Ketal (Acetonide) | Diol | Acetone | Anhydrous acid (HCl, H₂SO₄) | Varies with diol |

Table 1: Comparison of Common Ketal Protecting Groups and Their Formation.

| Ketal Type | Structure | Relative Hydrolysis Rate (pH 5) | Half-life (t₁/₂) at pH 5 | Notes |

| Acetone Ketal | 2,2-dimethyl-1,3-dioxolane | 1.00 | 32.33 ± 0.90 h | Reference ketal.[9] |

| Cyclopentanone Ketal | spiro[cyclopentane-1,2'-[9][10]dioxolane] | ~0.5 | ~65 h | Slower hydrolysis than acetone ketal.[10] |

| Cyclohexanone Ketal | spiro[cyclohexane-1,2'-[9][10]dioxolane] | ~0.14 | ~230 h | Significantly slower hydrolysis.[10] |

| Benzaldehyde Acetal | 2-phenyl-1,3-dioxolane | - | - | Generally more stable to hydrolysis than ketals. |

Table 2: Relative Hydrolysis Rates of Selected Cyclic Ketals.[9][10]

Experimental Protocols: Key Methodologies

The following sections provide detailed methodologies for the formation and deprotection of common ketal protecting groups, reflecting both historical and modern practices.

Fischer's Synthesis of 1,2-O-Isopropylidene-D-glucose (a Diacetoneglucose)

This protocol is based on the principles described in Emil Fischer's seminal 1895 work.

Materials:

-

Anhydrous D-glucose

-

Anhydrous acetone

-

Concentrated sulfuric acid

Procedure:

-

To a stirred suspension of D-glucose in anhydrous acetone, slowly add concentrated sulfuric acid while maintaining a controlled temperature (typically 0-5°C).

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the excess acid by the slow addition of a saturated solution of sodium carbonate until effervescence ceases.

-

Filter the resulting mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as cyclohexane, to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[11]

Formation of an Ethylene Glycol Ketal (1,3-Dioxolane)

This is a general and widely used procedure for the protection of aldehydes and ketones.

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

Ethylene glycol (1.1 - 1.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.01 eq)

-

Toluene or benzene (as solvent for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carbonyl compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for reflux.

-

Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ketal.

-

The product can be further purified by distillation or chromatography if necessary.[12]

Deprotection of an Ethylene Glycol Ketal

This protocol regenerates the carbonyl group from its ketal protected form.

Materials:

-

Ketal-protected compound

-

Acetone

-

Water

-

Dilute aqueous acid (e.g., 1M HCl or p-toluenesulfonic acid in water)

Procedure:

-

Dissolve the ketal-protected compound in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the deprotected carbonyl compound.

Visualizing the Concepts: Diagrams in DOT Language

To further elucidate the principles discussed, the following diagrams have been generated using the DOT language.

Conclusion

The journey of the ketal protecting group, from its inception in the realm of carbohydrate chemistry to its current status as a workhorse of modern organic synthesis, is a testament to the cumulative and evolving nature of chemical science. Emil Fischer's foundational discoveries, driven by the need to tame the reactivity of sugars, inadvertently provided a powerful tool that would later be generalized and refined for the protection of aldehydes and ketones. The subsequent availability of reagents like ethylene glycol and the increasing complexity of synthetic targets solidified the indispensable role of ketal protection. For today's researchers, a deep understanding of the history, mechanisms, and quantitative aspects of ketal protecting groups remains crucial for the innovative design and successful execution of synthetic strategies in drug discovery and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Acetal - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 3,3-Dimethoxypentane

This guide provides a comprehensive overview of the principles and practical steps involved in calculating the theoretical yield for the synthesis of 3,3-dimethoxypentane. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a precise understanding of reaction efficiency. The document outlines the underlying chemical reaction, a detailed experimental protocol, and a step-by-step calculation workflow.

Introduction to Ketal Synthesis and Yield Calculation

The synthesis of this compound is a classic example of a ketalization reaction. In this process, a ketone (3-pentanone) reacts with an alcohol (methanol) under acidic conditions to form a ketal (this compound). Ketal formation is a reversible nucleophilic addition reaction where the carbonyl group of the ketone is protected.[1]

Calculating the theoretical yield is a fundamental practice in chemical synthesis. It represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no losses. This calculation is crucial for evaluating the actual efficiency of a specific experimental run (via percent yield), optimizing reaction conditions, and assessing the economic viability of a synthetic route.

Reaction Scheme and Stoichiometry

The balanced chemical equation for the acid-catalyzed synthesis of this compound from 3-pentanone and methanol is as follows:

C₅H₁₀O (3-Pentanone) + 2 CH₃OH (Methanol) ⇌ C₇H₁₆O₂ (this compound) + H₂O (Water)

This equation shows that one mole of 3-pentanone reacts with two moles of methanol to produce one mole of this compound and one mole of water. This 1:2:1 stoichiometric ratio is the foundation for all theoretical yield calculations.

Physicochemical Data of Compounds

Accurate calculation of theoretical yield requires precise data on the molar masses of the reactants and products. This information is summarized in the table below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| 3-Pentanone | C₅H₁₀O | 86.13[2][3] |

| Methanol | CH₃OH | 32.04[4][5][6] |

| This compound | C₇H₁₆O₂ | 132.20[7][8] |

| Water | H₂O | 18.02 |

| Table 1: Molar Masses of Reactants and Products |

Detailed Experimental Protocol (Hypothetical)

The following is a representative procedure for the synthesis of this compound, based on general methods for ketal formation.[9][10] The quantities provided will be used for the sample theoretical yield calculation.

Objective: To synthesize this compound from 3-pentanone and methanol.

Materials:

-

3-Pentanone (10.0 g)

-

Methanol (250 mL, used as reactant and solvent)

-

Concentrated Hydrochloric Acid (HCl, 0.5 mL, catalyst)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Diethyl Ether

Procedure:

-

Reaction Setup: A 500 mL round-bottomed flask is charged with 3-pentanone (10.0 g) and methanol (250 mL). The flask is equipped with a magnetic stir bar and a reflux condenser.

-

Catalyst Addition: The mixture is cooled in an ice bath, and concentrated hydrochloric acid (0.5 mL) is added dropwise with continuous stirring.

-

Reaction: The reaction mixture is removed from the ice bath and allowed to warm to room temperature. It is then stirred at ambient temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Neutralization: Upon completion, the reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acid catalyst.

-

Extraction: The bulk of the methanol is removed under reduced pressure using a rotary evaporator. The remaining aqueous residue is transferred to a separatory funnel and extracted three times with diethyl ether (50 mL portions).

-

Washing and Drying: The combined organic extracts are washed once with water (50 mL) and once with brine (50 mL). The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Theoretical Yield Calculation

The theoretical yield is determined by the limiting reactant, which is the reactant that is completely consumed first in the reaction.

First, we determine the number of moles for each reactant based on the quantities used in the experimental protocol.

| Reactant | Mass / Volume | Molar Mass ( g/mol ) | Moles (mol) |

| 3-Pentanone | 10.0 g | 86.13 | 0.116 |

| Methanol | 250 mL (as solvent) | 32.04 | Excess |

| Table 2: Moles of Reactants Used |

-

Moles of 3-Pentanone = Mass / Molar Mass = 10.0 g / 86.13 g/mol = 0.116 mol

-

Methanol is used in large excess as the solvent, so 3-pentanone is the limiting reactant .

The reaction stoichiometry is 1 mole of 3-pentanone to 2 moles of methanol. Since methanol is used in vast excess, the reaction is limited by the amount of 3-pentanone available.

Based on the 1:1 stoichiometry between the limiting reactant (3-pentanone) and the product (this compound), the number of moles of product that can be formed is equal to the number of moles of the limiting reactant.

-

Theoretical Moles of this compound = Moles of 3-Pentanone = 0.116 mol

Finally, convert the theoretical moles of the product into a mass (in grams) using its molar mass.

-

Theoretical Yield (g) = Theoretical Moles × Molar Mass of Product

-

Theoretical Yield (g) = 0.116 mol × 132.20 g/mol = 15.34 g

Therefore, the maximum theoretical yield of this compound from 10.0 g of 3-pentanone is 15.34 grams .

Calculation Workflow Diagram

The logical flow of the theoretical yield calculation is visualized below.

Caption: Workflow for Theoretical Yield Calculation.

Conclusion

This guide has detailed the systematic process for calculating the theoretical yield of this compound. This calculation provides a critical benchmark for chemists to assess reaction success, troubleshoot inefficiencies, and scale up synthetic processes. By comparing the actual yield obtained from the experimental protocol with the calculated theoretical yield, researchers can determine the percent yield, a true measure of a reaction's efficiency.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-Pentanone - Wikipedia [en.wikipedia.org]

- 3. 3-Pentanone [webbook.nist.gov]

- 4. Methanol - Wikipedia [en.wikipedia.org]

- 5. Methanol | Structure, Density & Molar Mass - Lesson | Study.com [study.com]

- 6. webqc.org [webqc.org]

- 7. This compound|25636-49-1|lookchem [lookchem.com]

- 8. This compound | C7H16O2 | CID 9920396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,3-Dimethoxypentane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3,3-dimethoxypentane, a valuable acetal in organic synthesis. This document details its chemical and physical properties, commercial availability, and key experimental protocols for its application as a protecting group for the carbonyl functionality of 3-pentanone.

Core Chemical Data

This compound, also known as 3-pentanone dimethyl acetal, is a stable and effective protecting group for the ketone 3-pentanone. Its structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C7H16O2 | [1][2] |

| Molecular Weight | 132.20 g/mol | [1] |

| CAS Number | 25636-49-1 | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 59 °C at 63 Torr | [2] |

| Density | 0.863 g/cm³ at 25 °C | [2] |

| InChIKey | FJQRXCXLFNBLDO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC(CC)(OC)OC | [1] |

Commercial Suppliers

This compound is commercially available from various chemical suppliers catering to the research and development sector. The typical purity offered is ≥99%. While prices and packaging sizes vary, the following companies are notable suppliers:

| Supplier | Purity | Notes |

| Sigma-Aldrich | Inquire | Laboratory chemicals |

| TCI America | >98.0% (GC) | Building Blocks, Ethers |

| Alfa Aesar | Inquire | |

| LookChem | 99% | [2] |

| ChemicalBook | Inquire |

Experimental Protocols

The primary application of this compound in a research context is as a protecting group for the carbonyl group of 3-pentanone. The following protocols provide detailed methodologies for the formation (protection) and cleavage (deprotection) of this acetal.

Protocol 1: Synthesis of this compound (Protection of 3-Pentanone)

This procedure outlines the acid-catalyzed reaction of 3-pentanone with trimethyl orthoformate to yield this compound.

Materials:

-

3-Pentanone (1.0 eq)

-

Trimethyl orthoformate (1.2 eq)

-

Methanol (anhydrous, as solvent)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-pentanone in anhydrous methanol in a round-bottom flask, add trimethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation if necessary.

Protocol 2: Deprotection of this compound to 3-Pentanone

This protocol describes the acid-catalyzed hydrolysis of this compound to regenerate 3-pentanone.

Materials:

-

This compound (1.0 eq)

-

Acetone-water mixture (e.g., 10:1 v/v)

-

Hydrochloric acid (catalytic amount, e.g., 1 M solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in an acetone-water mixture in a round-bottom flask.

-

Add a catalytic amount of hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the reaction by TLC or GC.

-

Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain 3-pentanone. The product can be purified further by distillation if required.

Reaction Workflow Visualization

The following diagram illustrates the protection-deprotection sequence involving 3-pentanone and this compound.

Caption: Protection of 3-pentanone as this compound and its subsequent deprotection.

Safety Information

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Methodological & Application

Application Note: Protocol for the Protection of 3-Pentanone using 3,3-Dimethoxypentane

Introduction

In multi-step organic synthesis, the selective protection of functional groups is a critical strategy to prevent unwanted side reactions. The carbonyl group of ketones, such as 3-pentanone, is highly reactive towards nucleophiles and reducing agents. Conversion of the ketone to a ketal, in this case, 3,3-dimethoxypentane (also known as 3-pentanone dimethyl ketal), serves as an effective protective strategy.[1][2] Ketal formation renders the carbonyl carbon electrophilicity inactive towards a wide range of reagents, including Grignard reagents, lithium aluminum hydride, and organolithium reagents.[3] The ketal protecting group is stable under neutral to strongly basic conditions and can be readily removed under acidic conditions to regenerate the parent ketone.[3][4]

This application note provides a detailed protocol for the protection of 3-pentanone as its dimethyl ketal, this compound, via an acid-catalyzed reaction with methanol and trimethyl orthoformate. A corresponding protocol for the deprotection of this compound back to 3-pentanone is also described.

Principle of the Method

The protection of 3-pentanone is achieved through an acid-catalyzed nucleophilic addition of two equivalents of methanol to the carbonyl carbon. The reaction is reversible, and to drive the equilibrium towards the formation of the ketal, water, a byproduct of the reaction, must be removed.[1][2] Trimethyl orthoformate is utilized as a dehydrating agent, which reacts with water to form methyl formate and methanol, thus shifting the equilibrium to favor the product.[4][5]

Deprotection is the reverse reaction, an acid-catalyzed hydrolysis, where the addition of water in an acidic medium shifts the equilibrium back towards the starting ketone and alcohol.[4]

Data Presentation

The following table summarizes the key quantitative data for the protection of 3-pentanone and the deprotection of this compound.

| Parameter | Protection of 3-Pentanone | Deprotection of this compound |

| Product | This compound | 3-Pentanone |

| Reagents | 3-Pentanone, Methanol, Trimethyl orthoformate | This compound, Acetone, Water |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or HCl | p-Toluenesulfonic acid (p-TsOH) or aq. HCl |

| Solvent | Methanol | Acetone/Water |

| Temperature | Ambient to Reflux | Room Temperature |

| Reaction Time | 2 - 12 hours | 1 - 6 hours |

| Yield | >90% (Typical) | >90% (Typical) |

Experimental Protocols

I. Protection of 3-Pentanone to form this compound

This protocol describes the acid-catalyzed ketalization of 3-pentanone using methanol and trimethyl orthoformate.

Materials:

-

3-Pentanone

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-pentanone (1 equivalent) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 - 1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents) or a few drops of concentrated hydrochloric acid to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it can be gently heated to reflux.

-

Upon completion of the reaction (typically 2-12 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be purified by distillation.

II. Deprotection of this compound to 3-Pentanone

This protocol describes the acid-catalyzed hydrolysis of this compound to regenerate 3-pentanone.

Materials:

-

This compound

-

Acetone

-

Water

-

p-Toluenesulfonic acid monohydrate (p-TsOH) or dilute Hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents) or a small amount of dilute hydrochloric acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC.

-

Once the reaction is complete (typically 1-6 hours), neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield 3-pentanone.

-

If necessary, the product can be purified by distillation.

Visualizations

Caption: Workflow for the protection of 3-pentanone and deprotection of this compound.

Caption: Simplified reaction pathway for the formation of this compound from 3-pentanone.

References

- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Acidic Hydrolysis of 3,3-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acidic hydrolysis of ketals is a fundamental transformation in organic chemistry, primarily utilized for the deprotection of carbonyl functionalities. 3,3-Dimethoxypentane, a ketal derived from 3-pentanone, serves as a valuable protected form of the ketone. Its hydrolysis under acidic conditions efficiently regenerates the parent ketone, 3-pentanone, and methanol. This process is crucial in multi-step syntheses where the ketone needs to be shielded from reactions with nucleophiles or bases. These application notes provide a detailed overview of the conditions, a general experimental protocol, and the underlying mechanism for the acidic hydrolysis of this compound.

Reaction Principle and Mechanism

The acidic hydrolysis of this compound is a reversible reaction that proceeds via a carbocation intermediate. The presence of an acid catalyst is essential to protonate one of the methoxy groups, converting it into a good leaving group (methanol). The subsequent departure of methanol results in the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiketal. Further protonation of the remaining methoxy group and its elimination as a second molecule of methanol, followed by deprotonation of the hydroxyl group, affords the final product, 3-pentanone. The formation of the oxocarbenium ion is generally the rate-determining step in the hydrolysis of acyclic ketals.

The overall transformation is as follows:

This compound + H₂O (in the presence of an acid catalyst) ⇌ 3-Pentanone + 2 CH₃OH

Data Presentation: Representative Conditions for Ketal Hydrolysis

| Parameter | Condition | Notes |

| Substrate | This compound | - |

| Acid Catalyst | p-Toluenesulfonic acid (p-TSA) monohydrate | A catalytic amount is sufficient. |

| Aqueous Hydrochloric Acid (HCl) | Can also be used. | |

| Solvent | Acetone/Water mixture | Acetone helps with substrate solubility. |

| Dichloromethane (for milder conditions) | Useful for sensitive substrates. | |

| Temperature | Room temperature to 50°C | Higher temperatures accelerate the reaction. |

| Reaction Time | 1 - 12 hours | Monitored by TLC or GC-MS. |

| Work-up | Neutralization with a weak base (e.g., NaHCO₃) | To quench the acid catalyst. |

| Product Isolation | Extraction and distillation/chromatography | To purify the 3-pentanone. |

| Expected Yield | High (>90%) | The reaction is generally efficient. |

Experimental Protocols

The following are two general protocols for the acidic hydrolysis of this compound. The choice of protocol may depend on the scale of the reaction and the presence of other acid-sensitive functional groups in the molecule.

Protocol 1: Hydrolysis using p-Toluenesulfonic Acid in Acetone/Water

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., a 9:1 v/v ratio).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.